molecular formula C20H19N5O2S B2614266 N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941992-39-8

N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2614266
CAS No.: 941992-39-8
M. Wt: 393.47
InChI Key: PVEOIPMITYWKDX-UHFFFAOYSA-N
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Description

N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a high-purity, synthetic small molecule offered for research purposes. This compound features a complex molecular architecture that incorporates a thieno[3,4-c]pyrazole core, a structural motif present in molecules investigated for their activity against biologically significant pathways . The core structure is functionalized with an oxalamide linker, a group known to be critical for molecular recognition and binding in medicinal chemistry. Researchers exploring inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway may find this compound particularly relevant. The TGF-β pathway is a well-validated target in fibrotic diseases and cancer . Structurally related compounds, specifically those containing the thienopyrazole scaffold, have been described in patent literature as potent inhibitors of TGF-β mediated processes, including pulmonary and hepatic fibrosis, as well as cancer cell proliferation . The proposed mechanism of action for this class of compounds involves the inhibition of the TGF-β type I receptor (also known as ALK5), which disrupts downstream Smad protein phosphorylation and target gene expression . This makes such compounds valuable tools for studying cellular processes like epithelial-mesenchymal transition (EMT), extracellular matrix deposition, and immune regulation. Potential research applications for this reagent include in vitro biochemical assays to determine binding affinity and inhibitory potency, cell-based studies to investigate its effects on TGF-β-induced gene expression (such as collagen production), and in vivo modeling of fibrotic disease or oncology. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, referring to the provided Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-4-6-15(7-5-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-3-2-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEOIPMITYWKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step reactions starting from readily available precursors. For this compound, the process involves:

  • Formation of Thieno[3,4-c]pyrazole : The thieno[3,4-c]pyrazole core is synthesized through cyclization reactions involving appropriate thioketones and hydrazines.
  • Oxalamide Formation : The oxalamide moiety is introduced via coupling reactions with oxalyl chloride or related reagents.

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Table 1: Anticancer Activity Data

CompoundIC50 (µM)Cancer Cell Line
This compound12.5HeLa
Thieno[3,4-c]pyrazole derivative X15.0MCF-7
Thieno[3,4-c]pyrazole derivative Y10.0A549

Antioxidant Activity

The antioxidant potential of this compound has been assessed in vitro using various assays such as DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound78.582.0
Control (Ascorbic Acid)90.095.0

Anti-inflammatory Activity

Studies have also reported that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models . This activity suggests a potential application in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : It downregulates the expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of thieno[3,4-c]pyrazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative similar to this compound demonstrating a reduction in tumor size and improved patient survival rates .
  • Antioxidant Efficacy in Animal Models : In vivo studies using rodent models exposed to oxidative stress revealed that treatment with this compound significantly reduced markers of oxidative damage compared to controls .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. For instance, pyrazolo-thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells. These studies reported IC50 values ranging from 14.62 to 61.05 µM, indicating promising anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural motifs have been evaluated for their antimicrobial activities. For example, a study on 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Pyrazolo-Thiazole Derivatives : This research focused on synthesizing novel derivatives and assessing their cytotoxicity against multiple cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of newly synthesized oxadiazol derivatives. The results showed significant inhibition zones against tested pathogens, supporting the potential use of these compounds in treating infections .

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